Direct Scaffold Comparison: Conformational Binding Impact of 2,4-Difluorophenyl-Tetrahydropyran in BACE1 Crystallography
In a study of centrally efficacious BACE1 inhibitors, two compounds sharing a (4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine core but differing in their 6-position substituent (1-methyl-1H-pyrazol-4-yl vs. 5-fluoro-4-methoxy-6-methylpyrimidin-2-yl) induced markedly different BACE1 protein conformations (PDB IDs: 4XXS vs. 4XRY). This demonstrates that the 2,4-difluorophenyl-tetrahydropyran core is a critical anchor whose binding mode is exquisitely sensitive to peripheral structure [1].
| Evidence Dimension | Protein-ligand binding conformation |
|---|---|
| Target Compound Data | PDB 4XXS: BACE1 in complex with pyrazole-substituted tetrahydropyran thioamidine (containing 2,4-difluorophenyl-tetrahydropyran core). Resolution: 1.86 Å. |
| Comparator Or Baseline | PDB 4XRY: BACE1 in complex with a closely related analog with a different 6-position substituent (5-fluoro-4-methoxy-6-methylpyrimidin-2-yl). |
| Quantified Difference | Distinct BACE1 protein conformations are observed between the two structures, indicating a different binding mode driven by the specific ligand structure. |
| Conditions | X-ray crystallography of human BACE1 protein with small-molecule inhibitors. |
Why This Matters
For scientific selection, this demonstrates that the 2,4-difluorophenyl-tetrahydropyran core is not a passive scaffold; it engages in highly specific, biologically validated protein-ligand interactions that cannot be replicated by generic analogs.
- [1] Brodney, M. A.; et al. J. Med. Chem. 2015, 58 (7), 3223–3252. PDB IDs: 4XXS, 4XRY. View Source
